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Compound of Interest

Compound Name: Desmethyl Lacosamide

Cat. No.: B196003 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the

off-target binding potential of Desmethyl Lacosamide (SPM 927), the primary and major

human metabolite of the anti-epileptic drug Lacosamide. The information presented herein is

intended to inform researchers, scientists, and drug development professionals on the

pharmacological profile of this metabolite.

Executive Summary
Desmethyl Lacosamide is formed in the body through the metabolism of Lacosamide,

primarily by the cytochrome P450 enzymes CYP3A4, CYP2C9, and CYP2C19.[1] While

Lacosamide exerts its therapeutic effects through the selective enhancement of slow

inactivation of voltage-gated sodium channels, its major metabolite, Desmethyl Lacosamide,

is reported to have no known pharmacological activity.[1] This assertion, found within regulatory

documentation, has significant implications for its off-target binding potential. A compound that

is pharmacologically inactive is generally considered to have a low propensity for specific, high-

affinity interactions with biological targets, including off-target receptors, ion channels, and

enzymes.

This guide will delve into the available data, or lack thereof, regarding the off-target profile of

Desmethyl Lacosamide, detail the standard experimental protocols used to assess such

interactions for new chemical entities, and provide visualizations of key experimental workflows

and potential signaling pathways of concern in safety pharmacology.
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Off-Target Binding Profile of Desmethyl Lacosamide
A thorough review of publicly available scientific literature and regulatory documents, including

FDA reviews, indicates a lack of a comprehensive, quantitative off-target binding profile for

Desmethyl Lacosamide. The consensus from regulatory bodies is that this metabolite is

pharmacologically inactive. This suggests that during the non-clinical safety assessment of

Lacosamide, its major metabolite, Desmethyl Lacosamide, did not exhibit significant biological

activity that would warrant an extensive off-target screening cascade.

The plasma exposure to Desmethyl Lacosamide is approximately 10% of that of the parent

drug, Lacosamide.[1] The combination of lower exposure and lack of pharmacological activity

minimizes the risk of clinically relevant off-target effects.

Table 1: Summary of Known Pharmacological Activity of Desmethyl Lacosamide

Compound
Primary Target of
Parent Drug

Known
Pharmacological
Activity of
Metabolite

Source

Desmethyl

Lacosamide

Voltage-gated sodium

channels (slow

inactivation)

No known

pharmacological

activity

[1]

Standard Experimental Protocols for Off-Target
Binding Assessment
While specific data for Desmethyl Lacosamide is not available, this section outlines the

standard experimental methodologies employed in the pharmaceutical industry to characterize

the off-target binding potential of a new chemical entity (NCE). These in vitro safety

pharmacology studies are crucial for identifying potential adverse drug reactions early in the

drug development process.

Radioligand Binding Assays (CEREP Panel Screening)
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A common approach to assess off-target binding is to screen the compound against a broad

panel of receptors, ion channels, and transporters. Contract Research Organizations (CROs)

like Eurofins Cerep offer comprehensive panels (e.g., the SafetyScreen44™ or BioPrint™

panels) that cover a wide range of G-protein coupled receptors (GPCRs), ion channels,

transporters, and enzymes.

Principle: These assays are typically competitive binding assays where the test compound's

ability to displace a known, radioactively labeled ligand from its target is measured. The result

is often expressed as the concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50), from which the inhibition constant (Ki) can be calculated.

General Protocol:

Target Preparation: Membranes from cells expressing the target receptor or purified enzyme

preparations are used.

Incubation: The target preparation is incubated with a fixed concentration of a specific

radioligand and varying concentrations of the test compound.

Separation: Bound and free radioligand are separated, typically by rapid filtration through a

glass fiber filter.

Detection: The amount of radioactivity trapped on the filter, representing the bound

radioligand, is quantified using a scintillation counter.

Data Analysis: The IC50 value is determined by fitting the data to a sigmoidal dose-response

curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 +

([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Representative Targets in a Standard Safety Pharmacology Panel
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Target Class Examples

GPCRs

Adrenergic (α1, α2, β1, β2), Dopaminergic (D1,

D2, D3, D4, D5), Serotonergic (5-HT1A, 5-

HT2A, 5-HT3), Muscarinic (M1, M2, M3),

Histaminergic (H1, H2), Opioid (μ, δ, κ)

Ion Channels

hERG (cardiac potassium channel), Sodium

channels (Nav1.5), Calcium channels (L-type),

GABA-A receptor

Transporters

Dopamine transporter (DAT), Serotonin

transporter (SERT), Norepinephrine transporter

(NET)

Enzymes
Cyclooxygenase (COX-1, COX-2),

Phosphodiesterases (PDEs)

Enzyme Inhibition Assays
For enzymatic targets, the effect of the test compound on the catalytic activity of the enzyme is

measured.

Principle: The assay measures the rate of conversion of a substrate to a product by the

enzyme in the presence and absence of the test compound. The result is expressed as the

IC50 value.

General Protocol:

Reaction Mixture: The enzyme, substrate, and varying concentrations of the test compound

are combined in a suitable buffer.

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

Detection: The formation of the product or the depletion of the substrate is measured using

various detection methods, such as spectrophotometry, fluorometry, or luminometry.

Data Analysis: The IC50 value is calculated from the dose-response curve.
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Visualizations
The following diagrams illustrate a typical workflow for assessing off-target binding and a

simplified representation of a signaling pathway that could be affected by off-target interactions.
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Caption: Experimental workflow for off-target binding assessment.
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Caption: Simplified GPCR signaling pathway potentially affected by off-target drug binding.
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Conclusion
Based on the available evidence from regulatory agencies, Desmethyl Lacosamide is

considered a pharmacologically inactive metabolite of Lacosamide. Consequently, a detailed

public record of its off-target binding profile is not available, and it is presumed to have a low

potential for clinically significant off-target effects. For drug development professionals, this

underscores the principle that the need for extensive off-target screening is often predicated on

the pharmacological activity of a molecule. While the specific off-target profile of Desmethyl
Lacosamide remains uncharacterized in the public domain, the standard methodologies for

such assessments are well-established and form a critical component of the safety evaluation

for any new, pharmacologically active chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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